molecular formula C16H15N3O5S B3822533 3-nitro-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide

Cat. No.: B3822533
M. Wt: 361.4 g/mol
InChI Key: JQGFYFPXSTUEPI-UHFFFAOYSA-N
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Description

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide is a small molecule belonging to the class of organic compounds known as phenylpyrrolidines. These compounds contain a benzene ring linked to a pyrrolidine ring through a carbon-carbon or carbon-nitrogen bond. The compound is characterized by its complex structure, which includes a nitro group, a pyrrolidinone ring, and a sulfonamide group .

Chemical Reactions Analysis

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-nitro-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction. The pathways involved in its mechanism of action depend on the specific biological context and the molecular targets it interacts with .

Comparison with Similar Compounds

Similar compounds to 3-nitro-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide include other phenylpyrrolidines and benzenesulfonamides. These compounds share structural similarities but may differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of a nitro group, a pyrrolidinone ring, and a sulfonamide group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c20-16-7-4-10-18(16)14-9-8-13(11-15(14)19(21)22)25(23,24)17-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGFYFPXSTUEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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